molecular formula C27H34N4O2 B14919627 (4Z)-2-(4-methoxyphenyl)-5-phenyl-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-methoxyphenyl)-5-phenyl-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B14919627
M. Wt: 446.6 g/mol
InChI Key: RNNBORBFESEZLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-2-(4-methoxyphenyl)-5-phenyl-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones This compound is characterized by its complex structure, which includes a methoxyphenyl group, a phenyl group, and a tetramethylpiperidinylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-methoxyphenyl)-5-phenyl-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions One common synthetic route includes the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate This intermediate then undergoes cyclization with an appropriate diketone to form the pyrazolone ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-methoxyphenyl)-5-phenyl-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrazolone ring can be reduced to form a hydroxyl group.

    Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-(4-methoxyphenyl)-5-phenyl-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for the development of new pharmaceuticals.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-methoxyphenyl)-5-phenyl-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • **(4Z)-2-(4-methoxyphenyl)-5-phenyl-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
  • **(4Z)-2-(4-hydroxyphenyl)-5-phenyl-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
  • **(4Z)-2-(4-chlorophenyl)-5-phenyl-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetramethylpiperidinylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H34N4O2

Molecular Weight

446.6 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-[C-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)carbonimidoyl]-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C27H34N4O2/c1-18(28-20-16-26(2,3)30-27(4,5)17-20)23-24(19-10-8-7-9-11-19)29-31(25(23)32)21-12-14-22(33-6)15-13-21/h7-15,20,29-30H,16-17H2,1-6H3

InChI Key

RNNBORBFESEZLA-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1CC(NC(C1)(C)C)(C)C)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.